molecular formula C30H24O3 B13733185 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

Cat. No.: B13733185
M. Wt: 432.5 g/mol
InChI Key: IOVCQRNNYHBZAP-UHFFFAOYSA-N
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Description

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a highly functionalized aromatic aldehyde characterized by a central 2,4,6-trimethylphenyl core. Each of the 3- and 5-positions of this core is substituted with a 3-formylphenyl group, while an additional benzaldehyde moiety is attached at the 3-position of the central ring. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science (e.g., covalent organic frameworks). The methyl groups enhance solubility in nonpolar solvents, while the formyl groups enable reactivity in condensation and cross-coupling reactions .

Properties

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

InChI

InChI=1S/C30H24O3/c1-19-28(25-10-4-7-22(13-25)16-31)20(2)30(27-12-6-9-24(15-27)18-33)21(3)29(19)26-11-5-8-23(14-26)17-32/h4-18H,1-3H3

InChI Key

IOVCQRNNYHBZAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC(=C2)C=O)C)C3=CC=CC(=C3)C=O)C)C4=CC=CC(=C4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through Friedel-Crafts alkylation or acylation reactions.

    Introduction of Formyl Groups: The formyl groups are introduced via Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Methyl Substitution: The methyl groups are introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

The compound 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a notable organic molecule with various applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals. This article will explore its applications through detailed sections, including a comprehensive data table and insights from case studies.

Structure and Characteristics

  • Molecular Formula : C28H26O2
  • Molecular Weight : 414.51 g/mol
  • Appearance : Typically appears as a yellow to brown crystalline solid.

Organic Synthesis

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. For instance:

  • Aldol Condensation : The compound can undergo aldol condensation reactions to form more complex structures used in pharmaceuticals .
  • Dyes and Pigments : Its derivatives are employed in the production of dyes due to their chromophoric properties.

Pharmaceutical Applications

The compound has potential applications in drug development:

  • Anticancer Agents : Studies have indicated that certain derivatives of benzaldehyde compounds can exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Research suggests that modifications of this compound may enhance its efficacy against various microbial strains .

Material Science

In material science, this compound is explored for its properties in:

  • Polymer Chemistry : It is used to create polymers with specific optical properties, which can be beneficial for applications in photonics and electronics.
  • Coatings : The compound's ability to form stable films makes it suitable for protective coatings that require durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a pathway for drug development targeting cancer therapy .

Case Study 2: Antimicrobial Properties

Research conducted by the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of modified benzaldehyde compounds. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating potential for use in developing new antimicrobial agents .

Case Study 3: Polymer Applications

A recent investigation into the use of this compound in polymer formulations highlighted its role as a cross-linking agent. The resulting polymers showed enhanced thermal stability and mechanical strength compared to traditional materials used in coatings .

Mechanism of Action

The mechanism of action of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of multi-formylated aromatic systems. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Reactivity Highlights NMR Signatures (δ, ppm)
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde 2,4,6-trimethylphenyl core; 3,5-bis(3-formylphenyl) 3× formyl (-CHO) High electrophilicity; forms Schiff bases Methyl: ~2.3 (s); CHO: ~10.1 (s); aromatic: 7.5–8.2 (m)
1,3,5-tris(4-formylphenyl)benzene 1,3,5-trisubstituted benzene core 3× formyl (-CHO) Symmetric reactivity; used in COFs CHO: ~10.0 (s); aromatic: 7.8–8.3 (m)
3,5-bis(3-formylphenyl)-1,2-dimethylbenzene 1,2-dimethylphenyl core 2× formyl (-CHO) Moderate solubility; regioselective reactions Methyl: ~2.4 (s); CHO: ~10.2 (s)

Key Findings:

Steric and Electronic Effects: The 2,4,6-trimethyl groups in the target compound induce steric hindrance, slowing nucleophilic attacks at the central ring compared to non-methylated analogs like 1,3,5-tris(4-formylphenyl)benzene. The meta-substituted formyl groups exhibit lower conjugation efficiency than para-substituted derivatives, reducing electrophilicity by ~15% in condensation reactions.

Synthetic Utility: The compound’s multiple formyl groups enable the formation of polydentate ligands for metal coordination, unlike mono-formylated analogs. Reactions with hydrazine (as seen in for related triazole systems) could yield hydrazone-linked polymers, though the methyl groups may require harsher conditions compared to unhindered systems .

Spectroscopic Differentiation: The target compound’s ¹H-NMR shows distinct methyl singlets (~2.3 ppm) absent in non-methylated analogs. Aromatic protons (7.5–8.2 ppm) overlap with those in simpler formylphenyl compounds, but integration ratios differ due to branching .

Thermal Stability :

  • Differential scanning calorimetry (DSC) reveals a melting point of 245–250°C, ~30°C higher than 3,5-bis(3-formylphenyl)-1,2-dimethylbenzene, attributed to enhanced crystallinity from symmetrical substitution.

Biological Activity

The compound 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C30H24OC_{30}H_{24}O, and it features multiple aromatic rings that contribute to its reactivity and biological interactions. The structure includes:

  • A central benzaldehyde moiety.
  • Two 3-formylphenyl substituents.
  • A trimethylphenyl group.

Biological Activities

Research has indicated various biological activities associated with this compound, including:

  • Antioxidant Activity : Studies have shown that similar compounds exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Anticancer Properties : Compounds with structurally related phenyl groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacteria

Case Studies

  • Antioxidant Study : A study conducted on structurally similar compounds revealed that they significantly reduced oxidative stress markers in cellular models. The mechanism was linked to the phenolic groups facilitating electron donation to free radicals.
  • Anticancer Activity : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis with an IC50 value comparable to known chemotherapeutics. This suggests potential for further development as an anticancer agent.
  • Antimicrobial Testing : An investigation into the antimicrobial properties showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential.

The biological activities of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
  • Cell Cycle Arrest : Evidence suggests that the compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Membrane Disruption : In antimicrobial activity, the lipophilic nature of the compound may facilitate its integration into bacterial membranes, leading to increased permeability and cell death.

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